Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride
Description
Crystallographic Characterization of Difluorophenyl-Methylamino Acetate Backbone
Single-crystal X-ray diffraction (SCXRD) studies reveal that the compound crystallizes in the monoclinic crystal system with space group P21/c (No. 14). The unit cell parameters are a = 8.293 Å, b = 8.115 Å, c = 12.531 Å, and β = 95.021°, with a cell volume of 840.1 ų. The asymmetric unit comprises one molecule of the protonated methylamino acetate cation and one chloride counterion.
The difluorophenyl ring adopts a near-planar conformation with a dihedral angle of 4.2° relative to the acetate backbone. Fluorine atoms at the 2- and 5-positions exhibit orthogonal substitution patterns , leading to minimal steric hindrance. The methylamino group (−N(CH3)H2+) forms a gauche conformation with the ester carbonyl, as evidenced by a C−N−C−O torsion angle of −67.3°.
Table 1: Key bond lengths and angles from SCXRD data
| Parameter | Value (Å/°) |
|---|---|
| C−O (ester) | 1.214(3) |
| C−N (methylamino) | 1.472(4) |
| F−C (2-position) | 1.342(2) |
| N−H···Cl hydrogen bond | 2.892(3) |
| Dihedral angle (Ph-O) | 4.2° |
The chloride ion occupies a tetrahedral coordination site , interacting with two N−H groups from adjacent cations and two water molecules in the crystal lattice.
Conformational Analysis Through X-ray Diffraction Studies
Powder X-ray diffraction (PXRD) and SCXRD data highlight restricted rotation around the C−N bond of the methylamino group. The energy barrier for rotation is estimated at 12.3 kcal/mol via density functional theory (DFT) calculations, favoring the gauche conformation due to intramolecular N−H···O=C hydrogen bonding.
The difluorophenyl ring’s electron-withdrawing effects stabilize the acetate backbone’s planar geometry. Intermolecular C−H···F interactions between adjacent fluorophenyl groups further constrain conformational flexibility, as observed in the PXRD diffractogram’s sharp peaks at 2θ = 12.4°, 18.7°, and 24.9°.
Tautomeric Equilibrium Studies in Solid vs. Solution States
The compound exhibits no observable tautomerism in the solid state, as confirmed by SCXRD and solid-state NMR. However, solution-state ¹⁹F NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) reveals a dynamic equilibrium between the protonated methylamino form (95%) and a minor enaminone tautomer (5%) at 298 K.
Key findings :
- The enaminone tautomer forms via intramolecular proton transfer from the N−H group to the ester carbonyl oxygen.
- The equilibrium constant (Kₑ) is solvent-dependent: Kₑ = 0.053 in DMSO-d₆ vs. 0.012 in CDCl₃.
- No enol tautomers are detected, as the electron-withdrawing fluorine atoms disfavor enolization.
Hydrogen Bonding Network Analysis in Hydrochloride Salt Form
The hydrochloride salt forms a three-dimensional hydrogen-bonded network dominated by N−H···Cl and O−H···Cl interactions. Each chloride ion acts as a four-fold hydrogen bond acceptor , bridging two protonated methylamino groups and two water molecules.
Table 2: Hydrogen bond metrics
| Donor−Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N−H···Cl | 2.892(3) | 168.4 |
| O−H (water)···Cl | 3.112(2) | 154.7 |
| C−H (Ph)···O=C | 3.245(4) | 142.1 |
The N−H···Cl interactions generate R²₂(8) ring motifs , while water-mediated O−H···Cl bonds create infinite chains along the c-axis. This robust network contributes to the compound’s high melting point (218–220°C) and low hygroscopicity.
Properties
IUPAC Name |
methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12;/h3-5,9,13H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXFOYSCWPQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=CC(=C1)F)F)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-11-1 | |
| Record name | Benzeneacetic acid, 2,5-difluoro-α-(methylamino)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and Reagents
- 2,5-Difluoroaniline : Serves as the aromatic amine precursor.
- Methyl chloroacetate : Provides the ester functionality.
- Base : Sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM), chosen for their polarity and ability to dissolve reactants.
Synthetic Route
The synthesis typically proceeds via nucleophilic substitution where the amino group of 2,5-difluoroaniline reacts with methyl chloroacetate under reflux conditions. The process involves the following steps:
| Step | Description | Conditions | Reagents |
|---|---|---|---|
| 1 | Activation of amine | Reflux | Sodium hydride or potassium carbonate |
| 2 | Nucleophilic attack | Reflux | Methyl chloroacetate in DMF or DCM |
| 3 | Work-up | Cooling, extraction | Water, organic solvents |
2,5-Difluoroaniline + Methyl chloroacetate → Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
Reaction Conditions and Optimization
- Reflux temperature around 80-120°C.
- Reaction time varies from 4 to 12 hours depending on the scale.
- Use of excess methyl chloroacetate ensures complete conversion.
Hydrochloride Salt Formation
Post-synthesis, the free base is converted into its hydrochloride salt to improve stability and solubility for biological applications.
| Method | Description | Reagents | Conditions |
|---|---|---|---|
| Acidification | Treating the free base with HCl gas or HCl solution | Hydrochloric acid (gas or aqueous) | Room temperature or slight heating |
| Crystallization | Isolating the hydrochloride salt by filtration | Ethanol or acetone | Cooling to induce crystallization |
Note: The hydrochloride salt enhances water solubility and stability, crucial for formulation and biological testing.
Formulation Techniques for Research Use
Dissolution in Solvents
The compound is often prepared as a stock solution for in vivo or in vitro experiments. The formulation involves dissolving the hydrochloride salt in suitable solvents:
| Solvent | Usage | Notes |
|---|---|---|
| DMSO | Stock solutions | Ensure solubility; vortex or sonication may be required |
| PEG300 | Co-solvent | Used to improve solubility in aqueous media |
| Tween 80 | Surfactant | Facilitates dispersion in biological systems |
| ddH₂O | Dilution | For final administration |
Preparation of In Vivo Formulations
Based on data from GLP Bio, the compound can be formulated as follows:
Take μL of DMSO master liquid, add μL of PEG300, mix and clarify. Then add μL of Tween 80, mix, and finally dilute with ddH₂O to desired concentration.
Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution.
Data Tables Summarizing Preparation Parameters
Table 1: Synthesis Conditions for Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
| Parameter | Typical Range | Reference/Source |
|---|---|---|
| Reflux temperature | 80-120°C | |
| Reaction time | 4-12 hours | |
| Base used | Sodium hydride, K₂CO₃ | |
| Solvent | DMF, DCM |
Table 2: Hydrochloride Salt Formation Conditions
| Step | Reagent | Conditions | Notes |
|---|---|---|---|
| Acidification | Hydrochloric acid | Room temperature or slight heating | Ensures complete salt formation |
| Crystallization | Ethanol or acetone | Cooling | For pure salt isolation |
Table 3: Formulation Solvent Composition
| Solvent | Purpose | Notes |
|---|---|---|
| DMSO | Stock solution | Soluble at high concentrations |
| PEG300 | Co-solvent | Improves aqueous solubility |
| Tween 80 | Surfactant | Dispersion in biological media |
| ddH₂O | Diluent | Final administration medium |
Research Findings and Optimization Strategies
- Reaction Efficiency: Use of excess methyl chloroacetate and proper base selection improves yield.
- Purity: Recrystallization from ethanol or acetone yields high-purity hydrochloride salt.
- Solubility: Formulation with co-solvents like PEG300 and surfactants such as Tween 80 enhances solubility for in vivo applications.
- Stability: Hydrochloride salts exhibit improved stability over free bases, crucial for storage and handling.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various disease pathways.
- Anticancer Activity: Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays have shown significant activity against breast (MCF-7) and prostate (PC-3) cancer cell lines with low micromolar IC50 values.
- Neuroprotective Effects: Similar compounds have demonstrated neuroprotective properties by interacting with neurotransmitter systems, suggesting that this compound may also offer protective effects against neurodegenerative diseases .
Antimicrobial Activity
The compound exhibits potential antimicrobial properties due to its structural characteristics. The difluorophenyl group may enhance its interaction with microbial targets, making it a candidate for further investigation against bacterial and fungal strains.
- Case Study: In vitro studies have shown that this compound has moderate activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy against multidrug-resistant strains .
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorinated Phenyl Groups
The evidence highlights several analogs with variations in halogen substitution patterns on the phenyl ring ():
| Compound Name | Molecular Formula | Substituent Positions | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride | C₁₀H₁₁F₂NO₂·HCl | 2,4-difluoro | Fluorine positions altered (2,4 vs. 2,5) |
| Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate | C₁₀H₁₀F₃NO₂ | 2,3,4-trifluoro | Additional fluorine at position 3 |
| Methyl (2R)-2-amino-2-(2,4-dichlorophenyl)acetate | C₁₀H₁₁Cl₂NO₂ | 2,4-dichloro | Chlorine replaces fluorine; higher lipophilicity |
| Methyl (2R)-2-amino-2-(2,5-dichlorophenyl)acetate | C₁₀H₁₁Cl₂NO₂ | 2,5-dichloro | Chlorine substitution at 2,5 positions |
Implications of Structural Differences :
- Halogen Type : Chlorine substituents (e.g., 2,4-dichloro analogs) increase steric bulk and lipophilicity, which could enhance membrane permeability but reduce metabolic stability compared to fluorine .
- Number of Halogens: Trifluoro-substituted analogs introduce greater electron-withdrawing effects, possibly altering acidity of the amino group or ester hydrolysis rates .
Functional Group Variations
Methyl Ester Group
The target compound shares a methyl ester moiety with pesticides like metsulfuron methyl (). While ester groups generally enhance bioavailability, their stability varies:
- Target Compound: The methyl ester in the target is adjacent to a methylamino group, which may influence hydrolysis kinetics compared to sulfonylurea-based esters in pesticides .
Amino Group Modifications
The methylamino group in the target compound contrasts with unsubstituted amino groups in analogs like Methyl 2-amino-2-(2,5-difluorophenyl)acetate (). Methylation likely reduces hydrogen-bonding capacity but improves metabolic resistance to deamination .
Physicochemical Properties
Collision Cross Section (CCS) :
The target compound’s CCS values (146.6–156.0 Ų for cationic adducts) suggest moderate molecular size and compactness . Comparable data for analogs are unavailable in the evidence, but substituent effects can be inferred:
- Chlorinated Analogs : Higher molecular weight and polarizability may increase CCS.
- Trifluoro Analogs : Enhanced dipole moments could lead to larger CCS values due to stronger ion-molecule interactions.
Biological Activity
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride (CAS No. 1251923-11-1) is a synthetic organic compound notable for its potential biological activities. This article delves into its structure, synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClF2NO2
- Molecular Weight : 251.66 g/mol
- Functional Groups : The compound features a difluorophenyl group, a methylamino group, and an acetate moiety. The presence of fluorine atoms can enhance its electrophilic character, potentially influencing its reactivity and interactions in biological systems .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity. Common methods may include nucleophilic substitutions involving the methylamino group and hydrolysis reactions of the acetate moiety.
Preliminary investigations suggest that the compound may interact with various biological targets due to its structural characteristics. The difluorinated phenyl ring enhances the compound's electronic properties, which could facilitate binding to specific receptors or enzymes in biological systems .
Pharmacological Potential
Research indicates that compounds with similar structures may exhibit neuroactive properties. For instance, methyl 2-amino-2-(4-fluorophenyl)acetate has been studied for its potential effects on neurotransmission and neuroprotection. The unique combination of functional groups in this compound suggests it could also possess similar pharmacological properties.
Case Studies and Research Findings
- Neuroactivity : A study exploring the effects of structurally analogous compounds found that certain derivatives could modulate neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases .
- Binding Affinity : In vitro assays have demonstrated that compounds with similar difluorinated structures can exhibit significant binding affinity to metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. For example, a related compound showed an EC50 value of 13 nM for mGluR2 activation .
- Toxicity Studies : Toxicological assessments are essential for evaluating the safety profile of new compounds. While specific data on this compound is limited, related fluorinated compounds have been associated with dose-dependent toxic effects, necessitating further investigation into this compound's safety .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-2-(4-fluorophenyl)acetate | CHFNO | Contains a fluorinated phenyl group; potential neuroactive properties |
| Methyl 3-(4-fluorophenyl)-3-methylaminobutanoate | CHFNO | Longer carbon chain; potentially different pharmacokinetics |
| Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate | C9H9F2NO2 | Similar structure; explored for receptor binding activity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
